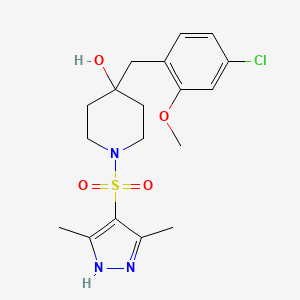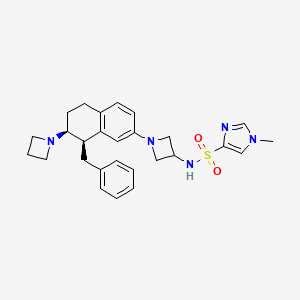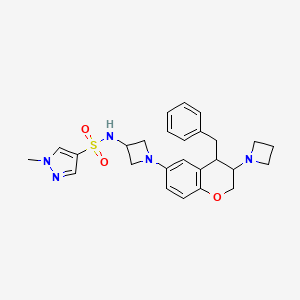![molecular formula C23H20N6O3 B10837173 N-[3-({5-[2-(3-hydroxypropyl)-2H-tetrazol-5-yl]pyridin-3-yl}ethynyl)phenyl]-3-methyl-2-furamide](/img/structure/B10837173.png)
N-[3-({5-[2-(3-hydroxypropyl)-2H-tetrazol-5-yl]pyridin-3-yl}ethynyl)phenyl]-3-methyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
US9650366, 9 is a synthetic organic compound known for its role as a kinase inhibitor. It has a cysteine-reactive, inverted cyanoacrylamide scaffold structure that interacts with Cys481, a residue located near the ATP pocket of the enzyme . This compound is notable for its good aqueous solubility and oral bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of US9650366, 9 involves multiple steps, including the formation of the cyanoacrylamide scaffold. The specific synthetic routes and reaction conditions are detailed in various patents and scientific literature. Typically, the synthesis involves the use of commercially available starting materials and reagents, followed by purification steps to obtain the final product .
Industrial Production Methods
Industrial production of US9650366, 9 follows Good Manufacturing Practices (GMP) to ensure the compound’s quality and purity. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Quality control measures, such as High-Performance Liquid Chromatography (HPLC), are employed to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
US9650366, 9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the cyanoacrylamide scaffold.
Substitution: The compound can undergo substitution reactions, particularly at the cyanoacrylamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of US9650366, 9, which may have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
US9650366, 9 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study kinase inhibition and enzyme interactions.
Biology: Investigated for its effects on cellular signaling pathways and protein interactions.
Medicine: Explored as a potential therapeutic agent for diseases involving kinase dysregulation, such as cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The mechanism of action of US9650366, 9 involves its interaction with the Cys481 residue near the ATP pocket of the enzyme. This interaction inhibits the enzyme’s activity by blocking ATP binding, thereby preventing phosphorylation events essential for cellular signaling. The compound’s cysteine-reactive scaffold is crucial for its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to US9650366, 9 include other kinase inhibitors with cyanoacrylamide scaffolds, such as ibrutinib and acalabrutinib. These compounds share structural similarities but differ in their specific interactions with target enzymes and their pharmacokinetic properties .
Uniqueness
US9650366, 9 is unique due to its reversible inhibition mechanism and long target residency time, which enhances its in vivo efficacy. Its good aqueous solubility and oral bioavailability also distinguish it from other kinase inhibitors .
Conclusion
US9650366, 9 is a versatile compound with significant applications in scientific research and potential therapeutic uses. Its unique structure and mechanism of action make it a valuable tool in the study of kinase inhibition and drug development.
Properties
Molecular Formula |
C23H20N6O3 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N-[3-[2-[5-[2-(3-hydroxypropyl)tetrazol-5-yl]pyridin-3-yl]ethynyl]phenyl]-3-methylfuran-2-carboxamide |
InChI |
InChI=1S/C23H20N6O3/c1-16-8-11-32-21(16)23(31)25-20-5-2-4-17(13-20)6-7-18-12-19(15-24-14-18)22-26-28-29(27-22)9-3-10-30/h2,4-5,8,11-15,30H,3,9-10H2,1H3,(H,25,31) |
InChI Key |
OGVARLFWIBVKET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC=CC(=C2)C#CC3=CC(=CN=C3)C4=NN(N=N4)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(6-(6-(Piperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B10837107.png)
![3-[(Biphenyl-4-ylmethyl)amino]pyridine-4-carboxylic acid](/img/structure/B10837109.png)
![N-[(5-ethylsulfonylpyridin-2-yl)methyl]-5-methyl-1'-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-2-carboxamide](/img/structure/B10837115.png)
![N-[1-[(7S,8R)-7-(azetidin-1-yl)-8-benzyl-5,6,7,8-tetrahydronaphthalen-2-yl]azetidin-3-yl]methanesulfonamide](/img/structure/B10837120.png)
![(5S') inverted question markN-{[5-(Ethylsulfonyl)pyridine-2-yl]methyl}-5'-methyl-1-{(1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}-4',5'-dihydrospiro[piperidine-4,7'thieno[2,3-C]pyran]-2'-carboxamide](/img/structure/B10837143.png)
![4-(4-(cyclopentyloxy)-5-(4-(methylcarbamoyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-3-methoxy-N-methylbenzamide](/img/structure/B10837148.png)

![2-Amino-2-[5-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-benzofuran-2-yl]propane-1,3-diol](/img/structure/B10837158.png)
![4-(4-(cyclopentyloxy)-5-(2-methylbenzo[d]oxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-N-(2-hydroxyethyl)-3-methoxybenzamide](/img/structure/B10837159.png)

![1-[3-fluoro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]ethanamine](/img/structure/B10837167.png)
